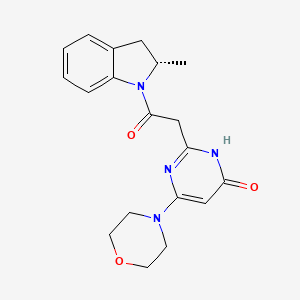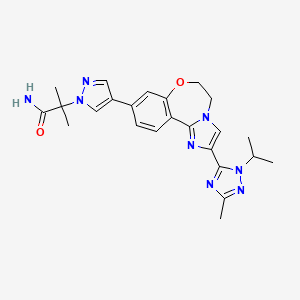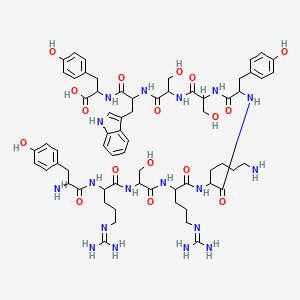
Decapeptide-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decapeptide-12 is a synthetic peptide with the sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr . It is known under the trade name Lumixyl™ . It acts as a tyrosinase inhibitor, the enzyme responsible for the production of melanin in the skin . It inhibits tyrosinase synthesis, thereby effectively reducing the production of melanin . Therefore, it can be used in lightening spots, reducing pigmentation, and to even and brighten skin tones in cosmetics .
Molecular Structure Analysis
Decapeptide-12 is a synthetic peptide with a large molecular weight . Its hydrophilicity limits its transcutaneous penetration . To overcome this limitation, a palmitate chain was added to the Decapeptide-12 molecule .Chemical Reactions Analysis
Decapeptide-12 has been found to be a potent tyrosinase inhibitor . It interacts with tyrosinase with a Kd value of 61.1 μM . At a concentration of 100 μM for 72 hours, it increases the transcription of SIRT1, SIRT3, SIRT6, and SIRT7 with reduced cytotoxicity in human neonatal keratinocyte progenitors .Physical And Chemical Properties Analysis
Decapeptide-12 has a molecular weight of 1395.52 . It is a synthetic peptide with the sequence Tyr-Arg-Ser-Arg-Lys-Tyr-Ser-Ser-Trp-Tyr . It is effective even in minimal quantities and starts work at concentrations as low as 0.01% .科学的研究の応用
Skin Hyperpigmentation Treatment : Decapeptide-12 has been identified as safer than hydroquinone for reducing melanin content in the skin. It is effective in treating hyperpigmentation, showing more than 50% efficacy upon 16 weeks of twice-daily treatment. However, its transcutaneous penetration is limited due to hydrophilicity and high molecular weight. Modifications, such as adding a palmitate chain and using microneedles or chemical skin penetration enhancers, have been explored to improve skin retention and permeation of the peptide (Chen et al., 2021).
Antigen-Antibody Interactions : A decapeptide positional-scanning synthetic-peptide combinatorial library was used to study peptide-antibody interactions. This approach enabled the identification of specific sequences with nanomolar affinities for a peptide-antibody interaction, demonstrating the utility of decapeptides in immunological research (Pinilla et al., 1994).
Skin-Brightening System : An open-label study evaluated the efficacy of decapeptide–12 in conjunction with other skincare products for treating facial hyperpigmentation associated with chronic photodamage. The study showed significant improvements in skin brightness and reduction in photodamage, highlighting decapeptide-12’s potential in cosmetic dermatology (Kassim et al., 2012).
Targeted Tumor Therapy : Decapeptides have been explored in targeted tumor therapy, where they are used to bind and deliver radioisotopes to cancer cells. This approach, called peptide binding therapy, shows potential in treating colorectal and other adenocarcinomas (Abraham et al., 2007).
Antibacterial and Antifungal Applications : Decapeptide has demonstrated antimicrobial activity against various oral bacteria and fungi, suggesting potential clinical applications in treating dental caries by targeting cariogenic bacteria like Streptococcus mutans (Yi et al., 2014).
Sirtuin Gene Expression in Skin Cells : Decapeptide-12 was found to upregulate sirtuin transcription in human neonatal keratinocyte progenitors, indicating its potential in improving overall skin appearance through modulation of sirtuin activity, which has implications for anti-aging treatments (Ubeid & Hantash, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H90N18O17/c66-24-4-3-9-45(76-55(91)47(11-6-26-73-65(70)71)77-60(96)51(32-84)81-57(93)46(10-5-25-72-64(68)69)75-54(90)43(67)27-35-12-18-39(87)19-13-35)56(92)78-48(28-36-14-20-40(88)21-15-36)58(94)82-53(34-86)62(98)83-52(33-85)61(97)79-49(30-38-31-74-44-8-2-1-7-42(38)44)59(95)80-50(63(99)100)29-37-16-22-41(89)23-17-37/h1-2,7-8,12-23,31,43,45-53,74,84-89H,3-6,9-11,24-30,32-34,66-67H2,(H,75,90)(H,76,91)(H,77,96)(H,78,92)(H,79,97)(H,80,95)(H,81,93)(H,82,94)(H,83,98)(H,99,100)(H4,68,69,72)(H4,70,71,73) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVFAMLECFSFEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H90N18O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



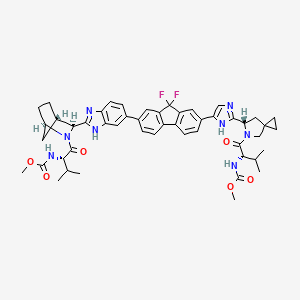

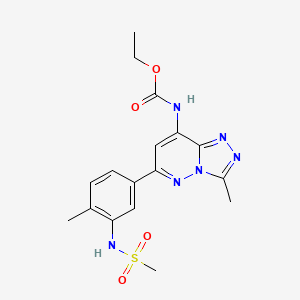
![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)
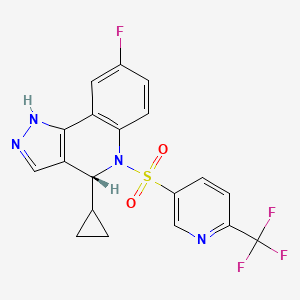
![2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole](/img/structure/B612253.png)
![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)
![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)
![5-(2-Amino-8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-tert-butylpyridine-3-sulfonamide](/img/structure/B612260.png)

